molecular formula C22H26N6O5 B1140985 Z-Gly-phe-gly-aldehyde semicarbazone CAS No. 102579-47-5

Z-Gly-phe-gly-aldehyde semicarbazone

Cat. No.: B1140985
CAS No.: 102579-47-5
M. Wt: 454.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Gly-phe-gly-aldehyde semicarbazone typically involves the reaction of Z-Gly-phe-gly-aldehyde with semicarbazide. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-Gly-phe-gly-aldehyde semicarbazone is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. It is also used in the development of biochemical assays .

Medicine: It is studied for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of Z-Gly-phe-gly-aldehyde semicarbazone involves its interaction with specific molecular targets such as enzymes and receptors. The semicarbazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

  • H-Gly-phe-gly-aldehyde semicarbazone
  • Z-Gly-phe-gly-OMe
  • Glycine, N-[(phenylmethoxy)carbonyl]glycyl-L-phenylalanyl-, ethyl ester
  • Z-Gly-phe-NH2
  • Z-Gly-phe-Ala-OH

Comparison: Z-Gly-phe-gly-aldehyde semicarbazone is unique due to its specific semicarbazone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various research and industrial applications .

Properties

IUPAC Name

benzyl N-[2-[[(2S)-1-[[(2Z)-2-(carbamoylhydrazinylidene)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O5/c23-21(31)28-26-12-11-24-20(30)18(13-16-7-3-1-4-8-16)27-19(29)14-25-22(32)33-15-17-9-5-2-6-10-17/h1-10,12,18H,11,13-15H2,(H,24,30)(H,25,32)(H,27,29)(H3,23,28,31)/b26-12-/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMBGDXENCOTJ-KZSFWESRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC=NNC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC/C=N\NC(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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